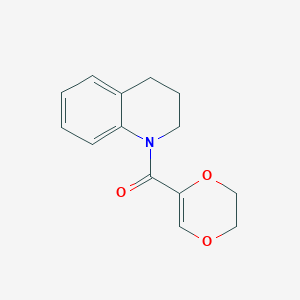
1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core and a dioxine moiety
準備方法
The synthesis of 1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxine Moiety: The dioxine ring is synthesized through a cyclization reaction involving appropriate diol and carbonyl precursors under acidic or basic conditions.
Quinoline Core Construction: The tetrahydroquinoline core is constructed via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Coupling of the Two Moieties: The final step involves coupling the dioxine moiety with the tetrahydroquinoline core through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反応の分析
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dioxine moiety into a diol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include oxidized quinoline derivatives, reduced diols, and substituted tetrahydroquinoline compounds.
科学的研究の応用
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
類似化合物との比較
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-quinoline: Lacks the tetrahydro moiety, leading to different chemical reactivity and biological activity.
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline: Contains an isoquinoline core, which may result in distinct pharmacological properties.
1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydrobenzoquinoline: Features a benzoquinoline core, offering unique electronic and steric characteristics.
The uniqueness of this compound lies in its specific combination of the dioxine and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(13-10-17-8-9-18-13)15-7-3-5-11-4-1-2-6-12(11)15/h1-2,4,6,10H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJMRSCTFXTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
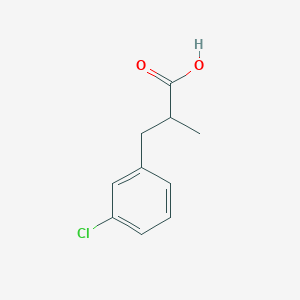
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
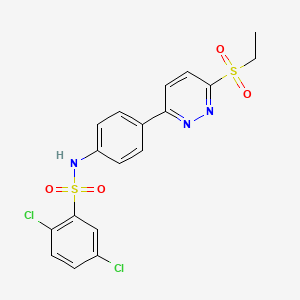
![2-Cyclopropyl-4-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2928445.png)


![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2928452.png)
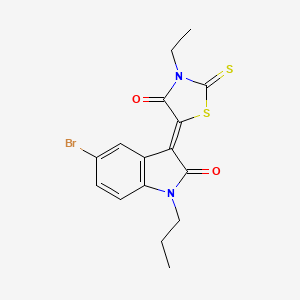
![2-[(3-BROMOPHENYL)AMINO]-N-ETHYLPYRIDINE-3-SULFONAMIDE](/img/structure/B2928455.png)

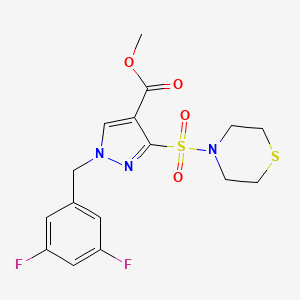
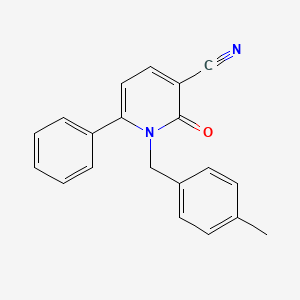
![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
